Caproyl sarcosine
Overview
Description
Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine, a natural amino acid found in muscles and other body tissues. This compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the formulation of surfactants and detergents .
Scientific Research Applications
Caproyl sarcosine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers for the extraction of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.
Industry: Utilized in the formulation of personal care products such as shampoos, toothpaste, and skin cleansers
Future Directions
The interaction between zwitterionic and amino acid surfactants, such as Caproyl sarcosine, is a promising area of research. These interactions can lead to superior surface activity and the formation of micelle-like aggregates, which can help carry other small molecules, such as drugs, through the skin . This could contribute to the design of complex surfactants .
Mechanism of Action
Target of Action
Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine . Sarcosine, also known as N-methylglycine, is a metabolite of glycine . Therefore, the primary targets of this compound are likely to be the same as those of sarcosine.
Mode of Action
Sarcosine is an intermediate in the metabolism of choline to glycine . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Therefore, this compound might interact with these enzymes and affect their activity.
Biochemical Pathways
Sarcosine, the parent compound of this compound, is involved in the glycine synthesis and degradation pathway . It is an intermediate and byproduct in this pathway . Therefore, this compound might affect this pathway and its downstream effects.
Pharmacokinetics
For instance, N-Lauroyl sarcosine, a similar compound, is known to be a biodegradable anionic surfactant . It is readily metabolized by humans to sarcosine and corresponding fatty acids . Therefore, this compound might have similar properties.
Result of Action
For instance, sarcosine has been shown to up-regulate the expression of genes involved in cell cycle progression . Therefore, this compound might have similar effects.
Action Environment
For instance, the action of N-Lauroyl sarcosine, a similar compound, is known to be concentration, time, and temperature dependent . Therefore, this compound might be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
Caproyl sarcosine plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit hexokinase, an enzyme involved in glycolysis . It also interacts with membrane proteins, aiding in their solubilization and purification . The nature of these interactions is primarily based on the surfactant properties of this compound, which disrupts lipid bilayers and denatures proteins, making them more accessible for biochemical analysis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the use of this compound in cell lysis can release intracellular contents, including enzymes and nucleic acids, which can then be analyzed for various biochemical studies . Additionally, this compound’s ability to denature proteins can impact cellular metabolism by inhibiting enzyme activity.
Molecular Mechanism
The molecular mechanism of this compound involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption leads to the solubilization of membrane proteins and the denaturation of other proteins . This compound can also inhibit enzymes such as hexokinase by binding to their active sites and preventing substrate binding . These interactions result in changes in gene expression and cellular metabolism, as the disruption of cell membranes and inhibition of enzymes can alter cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is generally stable at room temperature, but its surfactant properties can diminish over time, leading to reduced effectiveness in cell lysis and protein purification . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to significant changes in cell morphology and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is well-tolerated and can effectively lyse cells and solubilize proteins . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve effective cell lysis and protein solubilization without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to glycine by the enzyme sarcosine dehydrogenase . Additionally, glycine-N-methyl transferase generates this compound from glycine . These metabolic pathways are crucial for the regulation of methyl group transfer and the synthesis of various biomolecules, including creatine and purines . This compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . Its distribution within tissues is influenced by its surfactant properties, which allow it to penetrate lipid bilayers and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can also localize to other organelles, such as the endoplasmic reticulum and lysosomes, depending on the presence of specific targeting signals and post-translational modifications . The activity and function of this compound are influenced by its localization, as it can interact with various biomolecules and disrupt cellular processes in different compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caproyl sarcosine can be synthesized through the acylation of sarcosine with decanoic acid. The reaction typically involves the use of a catalyst, such as sodium methoxide, to facilitate the formation of the amide bond between the sarcosine and the fatty acid. The reaction is carried out under mild conditions to avoid side reactions and to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves a two-step process. First, decanoic acid is reacted with methanol in the presence of a catalyst to form methyl decanoate. This intermediate product is then subjected to a condensation reaction with sodium sarcosinate, again using sodium methoxide as a catalyst. The entire process is designed to minimize the formation of by-products and to ensure a high yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Caproyl sarcosine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the carboxylate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent like ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or esters.
Comparison with Similar Compounds
Similar Compounds
Sodium lauroyl sarcosinate: Another sarcosine derivative with a longer carbon chain, commonly used in personal care products.
N-lauroyl sarcosine: Similar in structure but with a different fatty acid chain length, used as a permeation enhancer in drug delivery systems
Uniqueness
Caproyl sarcosine is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and in enhancing membrane permeability, distinguishing it from other sarcosine derivatives .
Properties
IUPAC Name |
2-[decanoyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERPQJNGDVCXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181211 | |
Record name | Caproyl sarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2671-91-2 | |
Record name | Caproyl sarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caproyl sarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPROYL SARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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